2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. It is comprised of a cyclopentyl group, a methoxyphenyl group, a tetrazolyl group, and an acetamide moiety, which together provide a distinctive framework for its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide can be accomplished through a multi-step synthesis involving the following reactions:
Formation of Tetrazole Ring: : The first step involves synthesizing the tetrazole ring from appropriate nitriles and azides under acidic conditions.
Methoxyphenyl Incorporation: : The 4-methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Acetamide Formation: : The cyclopentyl acetamide is formed by acylation of the amine group using acetyl chloride or acetic anhydride.
Industrial Production Methods
In an industrial setting, the synthesis could be optimized for scale by employing continuous flow reactors, enhancing the efficiency and yield. The use of catalysts like palladium in cross-coupling reactions, high-pressure reaction vessels, and automated reaction monitoring are common practices to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the methoxy group or the tetrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction typically occurs at the acetamide or the tetrazole, often using agents like lithium aluminium hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various sites on the molecule, facilitated by reagents like sodium hydroxide or sulfuric acid.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Sodium hydroxide, sulfuric acid.
Major Products
Oxidation: : Carboxylic acids, aldehydes.
Reduction: : Alcohols, amines.
Substitution: : Various substituted derivatives depending on the reaction conditions and substrates used.
Scientific Research Applications
2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is utilized in:
Chemistry: : As an intermediate in organic synthesis.
Biology: : As a probe for biological systems due to its unique structure.
Medicine: : Potential pharmaceutical applications for its binding properties and bioactivity.
Industry: : As a precursor or additive in manufacturing specialized polymers or materials.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, often involving hydrogen bonding, π-π stacking, and hydrophobic interactions. The tetrazole ring can engage in coordination with metal ions or active sites of enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)acetamide: : Differing by the presence of a methyl group instead of a methoxy group.
2-cyclopentyl-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide: : Substituted with a chlorine atom.
2-cyclopentyl-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide: : Substituted with a fluorine atom.
Uniqueness
This compound stands out due to its structural complexity, potential for chemical modifications, and diverse applications in various scientific fields.
Properties
IUPAC Name |
2-cyclopentyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-14-8-6-13(7-9-14)21-15(18-19-20-21)11-17-16(22)10-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPFZWXBTDAYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.